molecular formula C14H15F3O3 B12086103 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid

4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid

Cat. No.: B12086103
M. Wt: 288.26 g/mol
InChI Key: ZIJSOVNZZBRWIC-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-(trifluoromethyl)benzoic acid and cyclohexanol.

    Esterification: The hydroxyl group of 4-hydroxy-3-(trifluoromethyl)benzoic acid is esterified with cyclohexanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

Chemistry

In chemistry, 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and cyclohexyloxy groups on biological activity. It may serve as a model compound in drug design and development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for further investigation.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclohexyloxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Lacks the cyclohexyloxy group, making it less hydrophobic.

    4-(Cyclohexyloxy)benzoic acid: Lacks the trifluoromethyl group, potentially reducing its metabolic stability.

    3-(Trifluoromethyl)benzoic acid: Similar structure but without the cyclohexyloxy group, affecting its chemical properties.

Uniqueness

4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid is unique due to the combination of the trifluoromethyl and cyclohexyloxy groups. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and enhanced metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15F3O3

Molecular Weight

288.26 g/mol

IUPAC Name

4-cyclohexyloxy-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-8-9(13(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,19)

InChI Key

ZIJSOVNZZBRWIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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